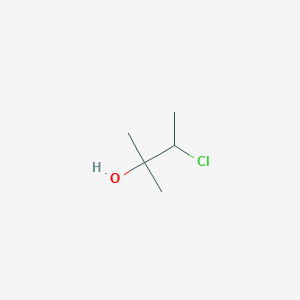

3-Chloro-2-methylbutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.51 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHQXKBKFKTDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615934 | |

| Record name | 3-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21326-62-5 | |

| Record name | 3-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylbutan-2-ol (CAS 21326-62-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-methylbutan-2-ol, a halogenated tertiary alcohol. The information is curated for professionals in research and development, offering detailed data on its chemical and physical properties, a plausible synthesis protocol, expected reactivity, and safety information. Due to the limited availability of public data, some information is based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

This compound is a chlorohydrin, a class of compounds containing both a chlorine and a hydroxyl group on adjacent carbon atoms. Its structure and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21326-62-5 | [1] |

| Molecular Formula | C₅H₁₁ClO | [1] |

| Molecular Weight | 122.59 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C(C)(C)O)Cl | [2] |

| Density | 1.03 g/cm³ (predicted) | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as acetone. Slightly soluble in water. | [4] |

Synthesis

Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butene (B165504)

Materials:

-

2,3-Dimethyl-2-butene

-

N-Chlorosuccinimide (NCS)

-

Water

-

Dimethylformamide (DMF) or Acetone (as a co-solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butene (1 equivalent) in a mixture of DMF (or acetone) and water (e.g., a 4:1 ratio).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Reaction Mechanism:

The synthesis proceeds via the electrophilic addition of a chloronium ion to the alkene, followed by the nucleophilic attack of water.

Caption: Synthesis of this compound from 2,3-dimethyl-2-butene.

Spectroscopic Data (Predicted)

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Doublet | 1H | -CH(Cl)- |

| ~1.6 | Singlet | 3H | -C(OH)CH₃ |

| ~1.5 | Doublet | 3H | -CH(Cl)CH₃ |

| ~1.4 | Singlet | 3H | -C(OH)CH₃ |

| ~2.0 - 2.5 | Broad Singlet | 1H | -OH |

¹³C NMR (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | C -OH |

| ~65 - 70 | C -Cl |

| ~25 - 30 | -C(OH)C H₃ |

| ~20 - 25 | -C(OH)C H₃ |

| ~15 - 20 | -CH(Cl)C H₃ |

Mass Spectrometry (Predicted Fragmentation)

| m/z | Possible Fragment |

| 122/124 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 107/109 | [M - CH₃]⁺ |

| 87 | [M - Cl]⁺ |

| 59 | [C(CH₃)₂OH]⁺ |

Reactivity and Potential Applications

Reactions

The primary reactivity of this compound is dictated by the presence of the vicinal chloro and hydroxyl groups.

Epoxidation: In the presence of a base, halohydrins undergo an intramolecular Sₙ2 reaction to form an epoxide. This is a common and synthetically useful transformation.

Caption: Base-mediated epoxidation of this compound.

Nucleophilic Substitution: The chlorine atom can be displaced by stronger nucleophiles, although this may compete with elimination reactions depending on the reaction conditions.

Potential Applications in Research and Drug Development

While there is no specific information on the use of this compound in drug development, halohydrins, in general, are recognized as important intermediates in organic synthesis.[5]

-

Building Blocks: Its structure makes it a potential precursor for the synthesis of more complex molecules, including substituted epoxides and diols.

-

Biological Activity: Some halohydrins exhibit biological activity and have been investigated for their potential as therapeutic agents. However, many simple halohydrins are also known to be toxic and carcinogenic due to their alkylating properties.[5] The biological profile of this compound has not been extensively studied.

-

Precursor to Epoxides: The facile conversion to the corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane, is a key feature. Epoxides are highly valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals due to their reactivity towards a wide range of nucleophiles.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a tertiary chlorohydrin with potential as a synthetic intermediate, primarily for the formation of 2,3-dimethyl-2,3-epoxybutane. While detailed experimental and application data are scarce in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of halohydrins. Researchers and drug development professionals should handle this compound with care, recognizing its potential hazards. Further investigation into its biological activity and synthetic utility could reveal novel applications.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. PubChemLite - this compound (C5H11ClO) [pubchemlite.lcsb.uni.lu]

- 3. hmdb.ca [hmdb.ca]

- 4. Chlorobutanol - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-2-butanol | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-2,2,3-TRIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-chloro-2-methylbutan-2-ol (CAS Number: 21326-62-5). The information is compiled from various chemical databases and is supplemented with detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a halogenated tertiary alcohol. Its physical characteristics are crucial for its application in chemical synthesis and research. While experimentally determined data for some properties are limited, computed and estimated values provide valuable insights.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO | PubChem[1][2] |

| Molecular Weight | 122.59 g/mol | PubChem[1][2] |

| CAS Number | 21326-62-5 | chemBlink[3], ChemicalBook[4] |

| Boiling Point | 141.499 °C (at 760 mmHg, Calculated) | chemBlink[3] |

| 153.24 °C (Rough Estimate) | lookchem[5] | |

| Density | 1.018 g/cm³ (Calculated) | chemBlink[3] |

| Refractive Index | 1.437 (Calculated) | chemBlink[3] |

| Melting Point | No data available | Echemi[6] |

| Solubility | No specific data available. Expected to be soluble in organic solvents and slightly soluble in water due to the polar hydroxyl group. | General Chemical Principles |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physical properties of a substance like this compound. These protocols are standard in organic chemistry laboratories.

2.1 Melting Point Determination

The melting point is a key indicator of a compound's purity.[7] For pure crystalline compounds, the melting range is typically narrow (0.5-1.0°C).[8] Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the solid compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to ensure the sample is compact at the sealed end.[9]

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of a melting point apparatus, such as a Mel-Temp device.[9]

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) is used to get a preliminary estimate.[10]

-

For an accurate measurement, a new sample is heated rapidly to about 20°C below the estimated melting point.[9] The heating rate is then reduced to approximately 1-2°C per minute.[7]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[8]

2.2 Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a characteristic property useful for identifying liquids.[11]

Methodology: Micro Boiling Point Method using a Thiele Tube

This method is suitable when only a small amount of the liquid sample is available.[12]

-

Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube or vial. A capillary tube (sealed at one end) is inverted and placed inside the vial with the open end submerged in the liquid.[13]

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the vial is immersed in the oil.[12][13]

-

Heating and Observation: The side arm of the Thiele tube is heated gently with a Bunsen burner.[12] As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[13]

-

Data Recording: Heating is discontinued. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[13] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

2.3 Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A hierarchy of solvents is used to classify the compound. Common test solvents include water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and concentrated H₂SO₄.[14][15]

-

Procedure:

-

In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the chosen solvent.[14]

-

The mixture is shaken vigorously.[14]

-

Observation: The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble". Color changes, gas evolution, or precipitation are also noted as signs of a reaction.[15]

-

-

Interpretation for this compound:

-

Water: Due to the polar hydroxyl group capable of hydrogen bonding, some solubility in water is expected.

-

5% HCl, 5% NaOH, 5% NaHCO₃: As a neutral alcohol, it is expected to be insoluble in aqueous acid and base solutions.

-

Concentrated H₂SO₄: Alcohols typically dissolve in or react with cold concentrated sulfuric acid.[15]

-

Organic Solvents (e.g., Ether, Ethanol): Due to its organic backbone, it is expected to be soluble in common organic solvents.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the Experimental Determination of Physical Properties.

References

- 1. This compound | C5H11ClO | CID 21572590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methyl-1-butanol | C5H11ClO | CID 12869947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 21326-62-5, 3-Chloro-2-Methyl-2-Butanol: more information. [ww.chemblink.com]

- 4. 3-CHLORO-2-METHYL-2-BUTANOL | 21326-62-5 [chemicalbook.com]

- 5. Cas 21326-62-5,3-CHLORO-2-METHYL-2-BUTANOL | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. phillysim.org [phillysim.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

1H NMR spectral analysis of 3-chloro-2-methylbutan-2-ol

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3-chloro-2-methylbutan-2-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. The analysis is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical characterization. We will explore the predicted ¹H NMR spectrum, detailing the chemical shifts, multiplicities, and coupling constants, and provide a standard experimental protocol for data acquisition.

The structure of this compound contains a chiral center at the C3 position, which renders the two methyl groups at the C2 position diastereotopic. This seemingly subtle stereochemical feature has a significant and observable consequence in the ¹H NMR spectrum, leading to distinct signals for these two groups. The presence of electronegative oxygen and chlorine atoms further influences the chemical shifts of nearby protons, causing them to appear further downfield.[1][2][3]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of chemical shift theory, spin-spin coupling, and the influence of electronegative substituents.

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| Hₐ | ~1.35 | Singlet | 3H | C2-CH₃ (diastereotopic) |

| Hₑ | ~1.45 | Singlet | 3H | C2-CH₃ (diastereotopic) |

| Hₓ | ~1.65 | Doublet | 3H | C4-CH₃ |

| Hₒ | ~2.5-4.0 | Broad Singlet | 1H | C2-OH |

| Hₘ | ~4.20 | Quartet | 1H | C3-H |

Structural and Spectral Relationship

The following diagram illustrates the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in a predicted ¹H NMR spectrum. The diagram highlights the spin-spin coupling interaction between the Hₘ and Hₓ protons.

Caption: Molecular structure and predicted ¹H NMR signals for this compound.

Spectral Interpretation

-

Diastereotopic Methyl Protons (Hₐ, Hₑ): Due to the chiral center at C3, the two methyl groups attached to C2 are chemically non-equivalent. They are expected to appear as two distinct singlets around 1.35-1.45 ppm. Each signal integrates to 3 protons.

-

C4-Methyl Protons (Hₓ): These protons are adjacent to the C3 methine proton (Hₘ). According to the n+1 rule, their signal will be split into a doublet. The signal is predicted to appear around 1.65 ppm, integrating to 3 protons.

-

Hydroxyl Proton (Hₒ): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[1] It typically appears as a broad singlet and does not usually couple with adjacent protons due to rapid chemical exchange.[4] Its predicted range is between 2.5 and 4.0 ppm.

-

C3-Methine Proton (Hₘ): This proton is attached to the carbon bearing the chlorine atom and is adjacent to the C4-methyl group (Hₓ). The electronegative chlorine atom significantly deshields this proton, shifting it downfield to approximately 4.20 ppm. It is coupled to the three Hₓ protons, resulting in a quartet (3+1=4). This signal integrates to 1 proton.

Experimental Protocol

This section provides a standard methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid a large interfering solvent peak in the spectrum.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), whose protons are defined as having a chemical shift of 0.0 ppm.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature, typically 298 K (25 °C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

3. Data Acquisition:

-

A standard pulse-acquire sequence is typically used.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

-

The number of scans can be adjusted based on the sample concentration; for a 5-10 mg sample, 8 to 16 scans are usually sufficient.

-

A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide on the 13C NMR Characterization of 3-chloro-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 3-chloro-2-methylbutan-2-ol. It details predicted spectral data, experimental protocols, and the structural assignment of the carbon signals, offering valuable insights for the analysis and quality control of this compound in research and development settings.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, as well as by the degree of substitution of each carbon.

Due to the absence of readily available experimental spectra in public databases, the following chemical shifts are predicted based on established empirical data and analysis of structurally similar compounds. These values provide a reliable reference for the interpretation of experimentally acquired spectra.

| Carbon Atom | IUPAC Name | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton-Decoupled) | Rationale for Chemical Shift |

| C1 | C(CH3 )a | ~25-35 | Quartet (q) | Shielded methyl group, adjacent to a quaternary carbon. |

| C2 | C(C )(OH)(CH3)a(CH3)b | ~70-80 | Singlet (s) | Quaternary carbon deshielded by the electronegative hydroxyl group. |

| C3 | C H(Cl) | ~65-75 | Doublet (d) | Methine carbon significantly deshielded by the highly electronegative chlorine atom. |

| C4 | C(CH3 )b | ~20-30 | Quartet (q) | Shielded methyl group, adjacent to the quaternary carbon. |

| C5 | CH(C H3) | ~15-25 | Quartet (q) | Methyl group attached to the chlorinated carbon, showing moderate shielding. |

Experimental Protocols

The following section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.[1] Other deuterated solvents such as acetone-d6 (B32918) or DMSO-d6 can be used if solubility is an issue.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[2]

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent signal (e.g., CDCl3 at δ ≈ 77.16 ppm) can be used for calibration.

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled experiment with a 30° pulse angle. |

| Acquisition Time (AQ) | 1-2 seconds | Duration of data collection for the Free Induction Decay (FID). |

| Relaxation Delay (D1) | 2-5 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. A longer delay is necessary for quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | The number of FIDs averaged to improve the signal-to-noise ratio. This can be adjusted based on sample concentration. |

| Spectral Width (SW) | 0-220 ppm | Range of chemical shifts to be observed. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Broadband proton decoupling | Simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. |

Data Processing

-

Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS) or the known chemical shift of the deuterated solvent.

-

Peak Picking and Integration: Identify and label the chemical shift of each peak. While integration in standard 13C NMR is not typically quantitative, it can provide a rough estimate of the relative number of carbons if relaxation delays are sufficiently long.

Structural Assignment and Logic

The assignment of each signal in the 13C NMR spectrum to a specific carbon atom in this compound is based on established principles of chemical shift theory. The following diagram illustrates the logical relationship between the molecular structure and the predicted 13C NMR signals.

Structural correlation to predicted 13C NMR signals.

This guide provides a foundational understanding of the 13C NMR characterization of this compound. For definitive structural confirmation, additional NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D techniques (HSQC, HMBC) are recommended.

References

Mass Spectrometry Fragmentation of 3-chloro-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloro-2-methylbutan-2-ol. The content herein is curated for professionals in research, science, and drug development who utilize mass spectrometry for molecular structure elucidation.

Predicted Fragmentation Pathways

The fragmentation of this compound in an EI mass spectrometer is dictated by the presence of its two key functional groups: a tertiary alcohol and a secondary alkyl chloride. The initial ionization event involves the removal of a high-energy electron, most likely from one of the non-bonding pairs on the oxygen or chlorine atom, to form the molecular ion (M⁺˙). Due to the tertiary alcohol structure, the molecular ion is expected to be of low abundance or entirely absent in the spectrum.[1][2]

The primary fragmentation pathways from the molecular ion include:

-

Alpha-Cleavage (α-cleavage): This is a common fragmentation pathway for both alcohols and alkyl halides.[3] It involves the cleavage of a bond adjacent to the carbon bearing the functional group. For this compound, there are two potential α-cleavage events:

-

Cleavage of a methyl group: Loss of a methyl radical (•CH₃) from the carbon bearing the hydroxyl group results in a resonance-stabilized oxonium ion.

-

Cleavage of the chloromethyl group: Loss of the chloromethyl radical (•CH₂Cl) can also occur.

-

-

Loss of Water (Dehydration): A characteristic fragmentation of alcohols is the elimination of a neutral water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of M-18.[3][4]

-

Loss of Chlorine Radical: Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (•Cl). This leads to the formation of a carbocation.

-

Loss of Hydrogen Chloride (HCl): Elimination of a neutral hydrogen chloride molecule can also occur, leading to an M-36 fragment.

The presence of a chlorine atom will result in characteristic isotopic peaks for any chlorine-containing fragments. The natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1.[5] This means that for every fragment ion containing one chlorine atom, there will be a peak at m/z and another smaller peak at m/z+2, with the intensity of the m/z+2 peak being about one-third of the m/z peak.

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Quantitative Data Summary

While a publicly available mass spectrum for this compound with definitive relative abundances is not readily found, the expected major fragments and their theoretical m/z values are summarized in the table below. The relative abundances are predicted based on the general principles of mass spectrometry, such as the stability of the resulting fragment ions. The presence of chlorine isotopes is indicated for relevant fragments.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 122/124 | Molecular Ion | [C₅H₁₁ClO]⁺˙ | - | Very Low / Absent |

| 107/109 | [M - CH₃]⁺ | [C₄H₈ClO]⁺ | α-cleavage | High |

| 104/106 | [M - H₂O]⁺˙ | [C₅H₉Cl]⁺˙ | Dehydration | Medium |

| 87 | [M - Cl]⁺ | [C₅H₁₁O]⁺ | Loss of Chlorine Radical | High |

| 73 | [M - CH₂Cl]⁺ | [C₄H₉O]⁺ | α-cleavage | Medium |

| 70 | [M - HCl]⁺˙ | [C₅H₁₀]⁺˙ | Loss of HCl | Low |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Further fragmentation | Medium |

Experimental Protocols

The acquisition of a mass spectrum for this compound would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS), given its volatile nature. A general protocol is outlined below.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

This protocol provides a general framework. Optimization of the GC temperature program and other parameters may be necessary to achieve the best chromatographic separation and mass spectral data for this compound.[6][7]

References

- 1. GCMS Section 6.10 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of C5H11ClO Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of C5H11ClO and their systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding correct IUPAC nomenclature is critical for unambiguous communication in scientific research, chemical synthesis, and pharmaceutical development.

Methodology for IUPAC Nomenclature of Haloalcohols

The systematic naming of haloalcohols such as the isomers of C5H11ClO follows a set of prioritized rules. The hydroxyl (-OH) group is the principal functional group and takes precedence over the halogen substituent.[1][2]

The key steps for assigning the IUPAC name are as follows:

-

Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the halogen (-Cl) and determines the suffix of the name.

-

Determine the Parent Chain: Find the longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group.[3][4][5] This chain forms the root name (e.g., 'pentan-' for a five-carbon chain).

-

Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the carbon atom bonded to the -OH group the lowest possible number.[3]

-

Name and Locate Substituents: Identify any substituents on the parent chain (in this case, the 'chloro' group and any alkyl groups). Assign each substituent a locant (number) corresponding to its position on the chain.

-

Assemble the Full Name:

-

List substituents alphabetically (e.g., 'chloro' before 'methyl').

-

Place the locant for the chloro group at the beginning.

-

Follow with the name of the parent alkane.

-

The name is finalized by adding the locant of the hydroxyl group followed by the suffix '-ol'. For instance, a chloro-substituted pentanol (B124592) would be named in the format X-chloropentan-Y-ol.

-

This systematic process is visualized in the flowchart presented in Section 3.

Structural Isomers and Quantitative Data

The molecular formula C5H11ClO can exist as numerous structural isomers. These isomers arise from variations in the carbon skeleton (straight-chain pentane, branched 2-methylbutane, and 2,2-dimethylpropane) and the different possible positions for the chloro and hydroxyl groups.[6][7][8]

The following table summarizes the primary structural isomers, their IUPAC names, and selected physical properties.

| Molecular Structure | IUPAC Name | Boiling Point (°C) | Density (g/cm³) |

| Cl-CH2-CH2-CH2-CH2-CH2-OH | 5-chloropentan-1-ol | ~107[9][10] | ~1.06[9][10] |

| CH3-CHCl-CH2-CH2-CH2-OH | 4-chloropentan-1-ol | — | — |

| CH3-CH2-CHCl-CH2-CH2-OH | 3-chloropentan-1-ol | — | — |

| CH3-CH2-CH2-CHCl-CH2-OH | 2-chloropentan-1-ol | — | — |

| CH3-CH2-CH2-CH(OH)-CH2-Cl | 1-chloropentan-2-ol | — | — |

| CH3-CH(Cl)-CH(OH)-CH2-CH3 | 4-chloropentan-3-ol | — | — |

| (CH3)2CH-CH(Cl)-CH2-OH | 2-chloro-3-methylbutan-1-ol | — | — |

| (CH3)2C(Cl)-CH2-CH2-OH | 3-chloro-3-methylbutan-1-ol | — | — |

| CH3-CH(Cl)-CH(CH3)-CH2-OH | 3-chloro-2-methylbutan-1-ol | — | — |

| (CH3)3C-CH(OH)-Cl | 1-chloro-2,2-dimethylpropan-1-ol | — | — |

Visualization of Nomenclature Workflow

The logical steps for determining the IUPAC name of a C5H11ClO isomer can be represented by the following workflow diagram.

Caption: Workflow for IUPAC Naming of C5H11ClO Isomers.

Experimental Protocols: Synthesis of Chloropentanols

A general and common laboratory method for the synthesis of chloropentanols involves the chlorination of the corresponding diol or the ring-opening of a cyclic ether.

Example Protocol: Synthesis of 5-chloropentan-1-ol

A prevalent method for synthesizing 5-chloropentan-1-ol involves the reaction of tetrahydrofuran (B95107) (a cyclic ether) with hydrogen chloride (HCl).

-

Reaction: Tetrahydrofuran is treated with concentrated hydrochloric acid.

-

Mechanism: The acidic conditions protonate the oxygen atom of the ether, making it susceptible to nucleophilic attack by the chloride ion. This attack opens the ring, resulting in the formation of 5-chloropentan-1-ol.

-

Procedure Outline:

-

Tetrahydrofuran is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise with continuous stirring.

-

The mixture is allowed to react for several hours, often with gentle warming.

-

The reaction mixture is then neutralized, typically with a base like sodium bicarbonate.

-

The organic layer is separated, washed, dried with an anhydrous salt (e.g., MgSO4), and purified, usually by distillation, to yield the final product.

-

This protocol represents a fundamental approach; industrial-scale production may utilize optimized continuous flow processes for higher efficiency and yield.[9][10]

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. youtube.com [youtube.com]

- 3. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Organic Nomenclature [www2.chemistry.msu.edu]

- 6. shaalaa.com [shaalaa.com]

- 7. Structural isomers of c5h11cl | Filo [askfilo.com]

- 8. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. chembk.com [chembk.com]

- 12. chemwhat.com [chemwhat.com]

The Double-Edged Sword: Unraveling the Fundamental Reactivity of Tertiary Chloroalkanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tertiary chloroalkanes represent a pivotal class of organic compounds, whose reactivity profile is a cornerstone of synthetic chemistry and a critical consideration in the design and development of novel therapeutic agents. Their unique structural features, characterized by a chlorine atom attached to a tertiary carbon, dictate a fascinating and complex interplay of substitution and elimination reactions. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of tertiary chloroalkanes, offering a detailed examination of their reaction mechanisms, kinetics, and the influential role of the reaction environment. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, this document aims to equip researchers with the foundational knowledge to predict, control, and harness the reactivity of this important class of molecules.

The Core of Reactivity: A Tale of Two Mechanisms

The reactivity of tertiary chloroalkanes is predominantly governed by two competing, unimolecular pathways: nucleophilic substitution (Sₙ1) and elimination (E1). Both reactions proceed through a common, rate-determining step: the formation of a relatively stable tertiary carbocation intermediate. This initial ionization is the kinetic bottleneck and is highly dependent on the solvent's ability to stabilize the resulting charged species.[1][2]

The Sₙ1 Pathway: A Stepwise Substitution

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[3] The first and slowest step is the heterolytic cleavage of the carbon-chlorine bond to form a planar tertiary carbocation and a chloride ion.[4][5] This step is unimolecular as its rate depends only on the concentration of the tertiary chloroalkane.[6] The second step involves the rapid attack of a nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[3]

The E1 Pathway: A Competing Elimination

Concurrent with the Sₙ1 reaction, the E1 (Elimination, Unimolecular) pathway offers an alternative fate for the carbocation intermediate.[7] Instead of attacking the carbocationic center, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the positively charged carbon.[8] This results in the formation of an alkene. The E1 reaction is also a unimolecular process, with its rate determined by the formation of the carbocation.[9]

Visualizing the Reaction Pathways

To better understand the mechanistic intricacies, the Sₙ1 and E1 pathways are depicted below using the DOT language for Graphviz.

Quantitative Analysis of Reactivity

The rate of reaction and the distribution of products in the reactions of tertiary chloroalkanes are highly sensitive to the reaction conditions. The following tables summarize key quantitative data for the solvolysis of a model tertiary chloroalkane, tert-butyl chloride ((CH₃)₃CCl).

Table 1: Rate Constants for the Solvolysis of tert-Butyl Chloride in Various Solvents

| Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 80% Ethanol (B145695) / 20% Water | 25 | 1.0 x 10⁻⁵ | [4] |

| 50% Ethanol / 50% Water | 25 | 3.2 x 10⁻⁴ | [10] |

| 90% Acetone / 10% Water | 50 | 4.55 x 10⁻⁶ | [11] |

| 70% Water / 30% Acetone | 25 | Varies; faster than 80/20 acetone/water | [2] |

| 80% Water / 20% Acetone | 25 | Varies; faster than 70/30 water/acetone | [2] |

| 100% Ethanol | 25 | Varies; slower than aqueous ethanol | [6] |

Table 2: Activation Parameters for the Solvolysis of tert-Butyl Chloride

| Solvent System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| 80% Ethanol | 23.9 | -17 | [4] |

| 90% TFE | 19.9 | -15 | [4] |

Table 3: Product Distribution in the Reaction of tert-Butyl Chloride

| Solvent | Temperature (°C) | % Sₙ1 Product (tert-Butanol) | % E1 Product (2-Methylpropene) | Reference |

| Water/Acetonitrile | Not specified | 60 | 40 | [12] |

| Anhydrous Ethanol | Not specified | 56 | 44 | [13] |

| Glacial Acetic Acid | Not specified | 27 | 73 | [13] |

Factors Influencing Reactivity and Product Distribution

The competition between Sₙ1 and E1 pathways is dictated by several key factors, which can be manipulated to favor the desired product.

-

Solvent Polarity: Polar protic solvents, such as water and alcohols, are highly effective at solvating both the developing carbocation and the departing chloride ion, thereby accelerating the rate-determining ionization step.[12] Increasing the polarity of the solvent generally increases the overall reaction rate.[6]

-

Nucleophilicity vs. Basicity: The nature of the nucleophile/base is critical. A species that is a strong nucleophile but a weak base will favor the Sₙ1 pathway. Conversely, a species that is a strong, sterically hindered base will favor the E1 pathway.[14]

-

Temperature: Elimination reactions are generally favored at higher temperatures.[8] This is because elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the system, making them entropically favored.[13]

-

Steric Hindrance: The use of a bulky base can favor the E1 reaction by making it more difficult for the base to act as a nucleophile and attack the sterically hindered carbocation.[14]

Experimental Protocols

Precise and reproducible experimental procedures are paramount for studying the reactivity of tertiary chloroalkanes. Below are detailed protocols for key experiments.

Kinetic Study of the Solvolysis of tert-Butyl Chloride

This experiment monitors the rate of the Sₙ1 solvolysis of tert-butyl chloride by measuring the production of hydrochloric acid over time.[15]

Materials:

-

tert-Butyl chloride

-

Aqueous ethanol or acetone-water solvent mixtures (e.g., 50:50 v/v)

-

0.1 M Sodium hydroxide (B78521) solution, standardized

-

Bromophenol blue or a similar pH indicator

-

Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

-

Prepare the desired solvent mixture (e.g., 50 mL of 50:50 ethanol-water).

-

To a 125 mL Erlenmeyer flask, add a known volume of the solvent mixture (e.g., 25 mL).

-

Add a few drops of the pH indicator to the solvent. The solution should be at the acidic or neutral color of the indicator.

-

Add a small, known volume of 0.1 M NaOH solution (e.g., 0.5 mL) to the flask. The solution should turn basic (blue for bromophenol blue).

-

Initiate the reaction by adding a precise volume of tert-butyl chloride (e.g., 0.1 mL) to the flask and immediately start the stopwatch.

-

Swirl the flask to ensure thorough mixing.

-

Record the time it takes for the solution to change from its basic color back to its acidic color (yellow for bromophenol blue). This marks the time required for the HCl produced to neutralize the added NaOH.

-

Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.

-

Repeat this process for several aliquots to obtain a series of time points.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time.

Dehydrohalogenation of a Tertiary Chloroalkane

This procedure describes the elimination reaction of a tertiary chloroalkane to form an alkene, using a strong base.[16]

Materials:

-

Potassium hydroxide (KOH)

-

Ethanol

-

Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve a known mass of potassium hydroxide in ethanol with gentle heating.

-

Cool the ethanolic KOH solution to room temperature.

-

Add a known volume of 2-chloro-2-methylbutane to the flask.

-

Heat the mixture under reflux for a specified period (e.g., 1 hour).

-

After the reflux period, allow the mixture to cool.

-

Set up a distillation apparatus and carefully distill the product mixture. The alkene product will have a lower boiling point than the starting chloroalkane.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with water to remove any remaining ethanol and salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The final product can be further purified by fractional distillation, and its identity can be confirmed by spectroscopic methods (e.g., NMR, IR).

Conclusion

The reactivity of tertiary chloroalkanes is a finely balanced interplay between Sₙ1 and E1 pathways, both proceeding through a common carbocation intermediate. Understanding the factors that influence the formation and fate of this intermediate is paramount for controlling the outcome of their reactions. By carefully selecting the solvent, nucleophile/base, and temperature, researchers can strategically favor either substitution or elimination, a level of control that is essential in the synthesis of complex molecules and the development of new chemical entities in the pharmaceutical industry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application of the rich and complex chemistry of tertiary chloroalkanes.

References

- 1. researchgate.net [researchgate.net]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. SN1 - Reaction Energy Diagram | OpenOChem Learn [learn.openochem.org]

- 4. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. amherst.edu [amherst.edu]

- 15. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]

- 16. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]

Stability and Storage of 3-chloro-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-2-methylbutan-2-ol. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical Properties and Structure

This compound is a tertiary alkyl halide. Its structure, featuring a chlorine atom and a hydroxyl group on adjacent carbons, influences its reactivity and stability.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| CAS Number | 21326-62-5 |

| Appearance | Colorless solid or low melting solid |

| Boiling Point | ~145-147 °C |

| Melting Point | ~35-38 °C |

Stability Profile

While specific, publicly available long-term stability studies on this compound are limited, general chemical principles and information from safety data sheets indicate that the compound is chemically stable under standard ambient conditions (room temperature) when stored properly.[1] However, as a tertiary alkyl halide, it is susceptible to certain degradation pathways, primarily hydrolysis.

Degradation Pathways

The primary degradation pathway for this compound is likely hydrolysis, proceeding through an S\N1 mechanism due to the stability of the tertiary carbocation intermediate. This reaction is influenced by factors such as the presence of water (humidity) and temperature.

Caption: Potential degradation pathways of this compound.

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, particularly hydrolysis and potential elimination reactions.

-

Moisture: As a reactant in hydrolysis, the presence of water or high humidity can promote the degradation of the compound.

-

Light: While specific photostability data is not available, it is a common practice to protect chlorinated compounds from light to prevent potential photodegradation.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers.[2][3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize degradation rates. |

| Atmosphere | In a dry and well-ventilated place. | To minimize exposure to moisture. |

| Container | Tightly closed container. | To prevent ingress of moisture and air. |

| Light | Protected from light. | As a general precaution for chlorinated compounds. |

| Incompatibilities | Away from strong oxidizing agents. | To prevent hazardous reactions.[1] |

Experimental Protocols for Stability Testing

The following section outlines a detailed, exemplary protocol for conducting a comprehensive stability study on this compound. This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period to establish its retest period and recommend storage conditions.

Materials and Equipment

-

This compound (minimum of three batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS)

-

pH meter

-

Karl Fischer titrator for water content analysis

-

Appropriate glassware and laboratory equipment

Experimental Workflow

Caption: Experimental workflow for stability testing.

Stability Conditions and Testing Frequency

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Photostability Testing

-

Expose the compound in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.

-

The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After exposure, analyze both the exposed and control samples for any changes in appearance, purity, and degradation products.

Analytical Parameters to be Monitored

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active substance using a validated stability-indicating method.

-

Purity/Impurities: Detection and quantification of any degradation products.

-

Water Content: Measurement by Karl Fischer titration.

-

pH (if applicable, in solution): Measurement of a solution of the compound.

Data Presentation and Evaluation

The results should be summarized in a tabular format for each batch and storage condition. Any trends in the data should be analyzed, and the retest period should be established based on the time at which the compound no longer meets its predefined acceptance criteria.

Handling and Safety Precautions

For detailed handling and safety information, refer to the latest Safety Data Sheet (SDS) for this compound. General precautions include:

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Prevent fire caused by electrostatic discharge.[3]

By adhering to the recommended storage conditions and understanding the potential stability issues, researchers can ensure the quality and integrity of this compound throughout their research and development activities. For critical applications, it is strongly recommended to perform a dedicated stability study based on the protocols outlined in this guide.

References

An In-Depth Technical Guide to the Solubility of 3-chloro-2-methylbutan-2-ol in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methylbutan-2-ol, a halogenated tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the compound's behavior in various solvent systems.

Due to a lack of empirically determined quantitative solubility data in publicly available literature, this guide employs a theoretical approach based on Hansen Solubility Parameters (HSP) to predict the relative solubility of this compound in a range of common laboratory solvents. This theoretical framework is complemented by a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be employed to verify the predicted values.

Theoretical Solubility Profile based on Hansen Solubility Parameters

The principle of "like dissolves like" governs the solubility of a solute in a solvent. Hansen Solubility Parameters offer a quantitative method to assess this similarity by dividing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following formula:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

The Hansen Solubility Parameters for this compound were estimated using a group contribution method. These estimated values, along with the established HSP values for common laboratory solvents, are presented in Table 1. The calculated solubility parameter distance (Ra) provides a ranked estimation of solubility.

Table 1: Estimated Hansen Solubility Parameters and Solubility Ranking for this compound

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Estimated Ra | Predicted Solubility |

| This compound (Solute) | 16.5 | 6.0 | 10.0 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Very High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.0 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 13.9 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.7 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 13.0 | Low |

| Water | 15.5 | 16.0 | 42.3 | 34.0 | Very Low |

Disclaimer: The HSP values for this compound are estimations based on its chemical structure and are intended for predictive purposes. Experimental verification is recommended.

Logical Relationship of Predicted Solubility

The following diagram illustrates the logical flow of predicted solubility based on the calculated Hansen Solubility Parameter distance (Ra). Solvents with a smaller Ra are predicted to be better solvents for this compound.

Caption: Predicted solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the solubility of liquid this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Syringe filters (if necessary for phase separation)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

-

Carefully collect an aliquot of the supernatant (the solvent phase saturated with the solute) using a micropipette. Ensure that no undissolved solute is transferred. If necessary, use a syringe filter to clarify the solution.

-

-

Quantification:

-

Accurately dilute the collected aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solvent phase. Express the results in appropriate units, such as g/100 mL, mol/L, or mass fraction.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The following workflow diagram illustrates the key steps of the experimental protocol.

Caption: Shake-flask method for determining liquid-liquid solubility.

By combining the predictive power of Hansen Solubility Parameters with rigorous experimental verification, researchers can gain a thorough understanding of the solubility behavior of this compound, facilitating its effective use in various scientific and industrial applications.

Safety data sheet (SDS) for 3-chloro-2-methylbutan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-chloro-2-methylbutan-2-ol, intended for use by professionals in research and development. The information is compiled from various chemical safety databases and regulatory guidelines.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21326-62-5[1] |

| Molecular Formula | C5H11ClO[1] |

| Molecular Weight | 122.59 g/mol [1] |

| Synonyms | 3-CHLORO-2-METHYL-2-BUTANOL, 3-chloro-2-methyl-butan-2-ol[2] |

Hazard Identification

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category |

| Flammable Liquids | Category 4 |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |

GHS Pictograms

Hazard Statements

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| XLogP3-AA (Computed) | 1.2 | PubChem |

Toxicological Information

Specific experimental toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. However, based on its GHS classification as "Acute Toxicity, Oral, Category 4," it is harmful if swallowed. Halogenated hydrocarbons, in general, can be neurotoxic and may cause liver or renal injury.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition - No smoking.

-

Take measures to prevent the buildup of electrostatic charge.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not specifically available. However, standardized OECD guidelines are available for conducting acute toxicity studies.

Proposed Protocol for Acute Oral Toxicity Study (based on OECD Guideline 423)

-

Test Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.

-

Test Animals: Healthy, young adult rodents (rats or mice), typically females as they are often more sensitive.

-

Dosage: The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior), and body weight changes for at least 14 days.

-

Pathology: All animals (those that die during the test and survivors at the end) should be subjected to gross necropsy.

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the original SDS for the most accurate and up-to-date information.

References

Thermochemical Profile of 3-chloro-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-chloro-2-methylbutan-2-ol. Due to the absence of publicly available experimental data for this specific compound, this document focuses on established theoretical and experimental approaches for obtaining critical thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. Detailed protocols for relevant experimental techniques, including bomb calorimetry and differential scanning calorimetry, are presented. Furthermore, this guide explores computational estimation techniques, with a particular emphasis on the Benson group increment theory, as a reliable method for predicting thermochemical data in the absence of experimental values. This document is intended to serve as a foundational resource for researchers requiring thermochemical data for this compound in fields such as chemical process design, safety analysis, and computational modeling.

Introduction

This compound is a halogenated tertiary alcohol. Its thermochemical properties are essential for a variety of applications, from predicting its behavior in chemical reactions to assessing its environmental fate and impact. Thermochemical data, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are fundamental for process simulation, reaction modeling, and safety assessments in the chemical and pharmaceutical industries.

This guide addresses the current lack of available experimental thermochemical data for this compound by providing a detailed framework for its determination and estimation.

Estimation of Thermochemical Data

In the absence of experimental data, computational methods provide a robust alternative for estimating thermochemical properties.

Benson Group Increment Theory

Benson group increment theory is a widely used group additivity method for estimating the thermochemical properties of organic molecules in the gas phase.[1][2] This method is based on the principle that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.[1] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[1]

To estimate the thermochemical properties of this compound, the molecule is dissected into the following Benson groups:

-

C-(Cl)(C)2(O) : A central carbon atom bonded to a chlorine atom, two other carbon atoms, and an oxygen atom.

-

C-(C)(H)3 : Three methyl groups.

-

O-(C)(H) : The hydroxyl group.

Table 1: Estimated Thermochemical Data for this compound (Gas Phase) using Benson Group Increments

| Property | Estimated Value | Units |

| Enthalpy of Formation (ΔHf°(g)) | Value would be calculated from group contributions | kJ/mol |

| Standard Entropy (S°(g)) | Value would be calculated from group contributions | J/(mol·K) |

| Heat Capacity (Cp(g)) at 298.15 K | Value would be calculated from group contributions | J/(mol·K) |

Note: Specific group values are required from comprehensive databases to perform the calculations.

Computational Quantum Chemistry

Modern computational chemistry methods, such as ab initio calculations and density functional theory (DFT), can provide highly accurate predictions of thermochemical properties.[3][4][5] These methods model the electronic structure of the molecule to derive its energetic properties. For halogenated organic compounds, specific computational approaches that account for the complexities of halogen bonding are employed to enhance accuracy.[4][6][7]

Experimental Determination of Thermochemical Data

Should experimental determination be required, the following protocols are recommended.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.[8][9][10]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction occurs at constant volume.[9]

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion (q_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is calculated from q_comb and the moles of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Table 2: Data Presentation for Bomb Calorimetry Experiment

| Parameter | Symbol | Value | Units |

| Mass of this compound | m_sample | g | |

| Heat Capacity of Calorimeter | C_cal | J/K | |

| Initial Temperature | T_initial | K | |

| Final Temperature | T_final | K | |

| Temperature Change | ΔT | K | |

| Heat of Combustion | q_comb | kJ | |

| Molar Enthalpy of Combustion | ΔHc° | kJ/mol | |

| Standard Enthalpy of Formation | ΔHf° | kJ/mol |

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity of a substance by comparing the heat flow required to raise the temperature of a sample and a reference material.[11][12][13]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate over the desired temperature range.

-

Measurement: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Data Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Table 3: Data Presentation for DSC Experiment

| Temperature (K) | Heat Flow (mW) | Heat Capacity (J/(g·K)) | Molar Heat Capacity (J/(mol·K)) |

| T1 | |||

| T2 | |||

| T3 | |||

| ... |

Visualizations

Caption: Workflow for obtaining thermochemical data for this compound.

Conclusion

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]